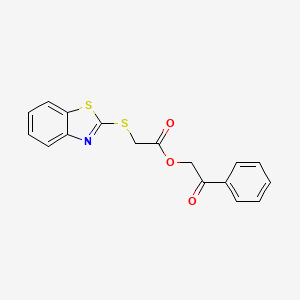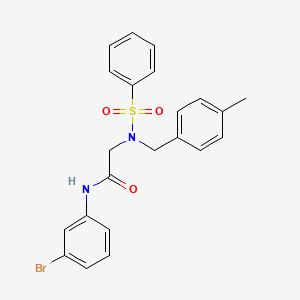![molecular formula C21H15NO3 B5889697 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5889697.png)
2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a derivative of isoquinoline, a class of organic compounds that have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been proposed that it acts on various molecular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation, and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells, suggesting its potential as an anti-inflammatory agent. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione in lab experiments include its relatively simple synthesis method, its potential as a multi-target agent, and its promising pharmacological properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione. One direction is to further investigate its mechanism of action and molecular targets, in order to better understand its pharmacological properties. Another direction is to optimize its synthesis method and improve its solubility, in order to facilitate its administration in vivo. Additionally, further studies are needed to evaluate its efficacy and safety in animal models of neurodegenerative diseases and cancer. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves a multi-step process that includes the condensation of 3-methoxybenzaldehyde and cyclohexanone, followed by cyclization and oxidation. The final product is obtained after purification through column chromatography and recrystallization. The yield of the synthesis is around 50%, and the purity can be determined through nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer biology. It has been shown to have neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-15-4-2-3-14(11-15)22-20(23)16-9-7-12-5-6-13-8-10-17(21(22)24)19(16)18(12)13/h2-4,7-11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXZTCAUXQMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)
![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)
![3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5889657.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5889659.png)

![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
![methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5889672.png)



